molecular formula C15H11NOS B3050768 1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one CAS No. 28521-49-5

1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one

Cat. No.: B3050768
CAS No.: 28521-49-5
M. Wt: 253.32 g/mol
InChI Key: HKPZFOCMKOCBJT-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one is a chemical compound with the formula C15H11NOS. It has a molecular weight of 253.32 . The compound is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of this compound involves the use of the phenothiazine framework through a three-carbon atom chain by condensation of the different chlorides of 3- (10H-phenothiazin-10-y1)propionic acid with 2- substituted phenothiazines .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C15H13NOS/c1-2-13(17)10-7-8-15-12(9-10)16-11-5-3-4-6-14(11)18-15/h3-9,16H,2H2,1H3 .


Chemical Reactions Analysis

This compound has been used in the synthesis of a series of 1,3-di (2-substituted 10H-phenothiazin-10-yl)propan-1-one . It has also been involved in the regioselective condensation of the corresponding (E)-3- (2-alkyl-10H-phenothiazin-3-yl)-1-aryl/ferrocenylprop-2-en-1-one with hydrazine or methylhydrazine in acetic acid .


Physical and Chemical Properties Analysis

The compound is solid in its physical form . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8C .

Scientific Research Applications

Structural and Chemical Analysis

The novel ynamine compounds related to phenothiazine have been characterized through crystallographical analyses and NMR spectroscopy, revealing insights into their structural properties. For instance, 10-(prop-1-yn-1-yl)-10H-phenothiazine 5-oxide and its dioxide variant showed downfield shifts in 1H NMR signals, which were explained by trans-annular S⋯N interaction and increased electron density on the nitrogen atom (Umezono & Okuno, 2013).

Pharmaceutical Applications

1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one derivatives synthesized using the phenothiazine framework have been evaluated for their antimicrobial activity, indicating potential pharmaceutical uses (Bansode, Dongre, & Dongre, 2009).

Conformational and Spectral Studies

Extensive spectroscopic studies, including FT-IR, FT-Raman, and NMR, have been conducted on phenothiazine derivatives. These studies provide insights into the conformational behavior, electronic transitions, and molecular docking potential of these compounds, indicating their relevance in fields like material science and drug discovery (Resmi et al., 2016).

Immunomodulating Activities

Phenothiazine derivatives have been examined for their effects on cellular cytotoxicity and the blast transformation of human lymphocytes, showing significant immunomodulating activities. This highlights their potential in immunotherapy and related medical research (Petri et al., 1996).

Electroactive Properties

Studies on phenothiazine derivatives have also delved into their electroactive properties, emphasizing their use in electronic and photovoltaic applications. This includes the investigation of their thermal, optical, electrochemical, and photophysical properties (Bieliauskas et al., 2012).

Fluorescence Detection and Sensor Application

Phenothiazine-based indicators have been developed for highly selective fluorescence detection, utilizing novel protection/deprotection mechanisms. These findings are significant for organic synthesis and sensor technologies (Garg & Ling, 2015).

Safety and Hazards

The safety information for 1-(10H-Phenothiazin-10-YL)prop-2-EN-1-one includes a GHS07 signal word indicating a warning. The hazard statements include H302-H315-H319-H335, and the precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

1-phenothiazin-10-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NOS/c1-2-15(17)16-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)16/h2-10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPZFOCMKOCBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515153
Record name 1-(10H-Phenothiazin-10-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28521-49-5
Record name 1-(10H-Phenothiazin-10-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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